![molecular formula C12H14F3NO B1309742 4-[2-(Trifluoromethyl)phenoxy]piperidine CAS No. 824390-04-7](/img/structure/B1309742.png)

4-[2-(Trifluoromethyl)phenoxy]piperidine

Vue d'ensemble

Description

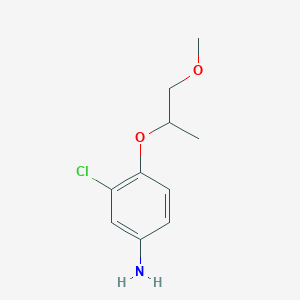

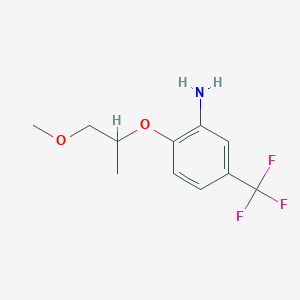

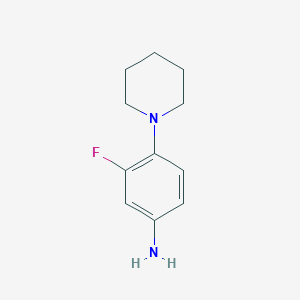

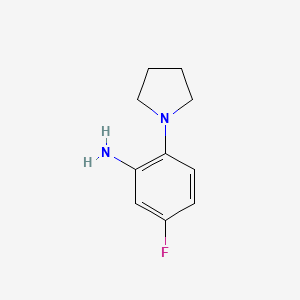

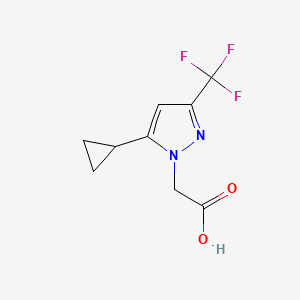

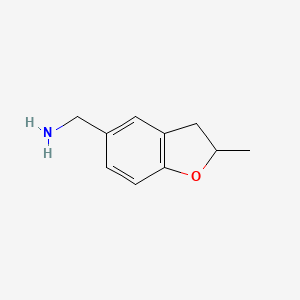

The compound "4-[2-(Trifluoromethyl)phenoxy]piperidine" is a halogenated piperidine derivative with potential biological activity. It is structurally related to various synthesized piperidine derivatives that have been explored for their affinity and selectivity towards sigma receptors, which are implicated in several neurological processes. The presence of a trifluoromethyl group on the phenoxy ring is a common structural motif in medicinal chemistry, often imparting unique physical and chemical properties to the compound .

Synthesis Analysis

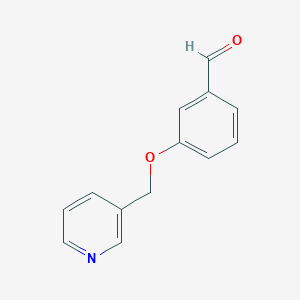

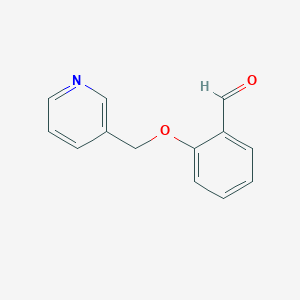

The synthesis of halogenated piperidine derivatives, including those with trifluoromethyl groups, typically involves the introduction of various substituents on the piperidine ring and the phenoxy moiety. For instance, the synthesis of 4-phenyl-4-(p-trifluoromethylphenoxy)piperidine, a superpositional analog of fluoxetine, demonstrates the incorporation of a trifluoromethyl group on the phenoxy ring . Similarly, other halogenated 4-(phenoxymethyl)piperidines have been synthesized with different N-substituents and halogenated moieties on the phenoxy ring, which are then evaluated for their receptor binding affinities .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been determined, revealing a chair conformation of the piperidine ring and specific hydrogen bonding interactions . Although the exact structure of "4-[2-(Trifluoromethyl)phenoxy]piperidine" is not provided, it can be inferred that the trifluoromethyl group would influence the electronic properties and conformational preferences of the molecule.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can be influenced by the presence of substituents on the piperidine ring. For instance, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions have been developed for 2-methoxy- and 2-acyloxypiperidines, leading to the efficient synthesis of piperidine derivatives with potential biological activity . The trifluoromethyl group on the phenoxy ring of "4-[2-(Trifluoromethyl)phenoxy]piperidine" would likely affect the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

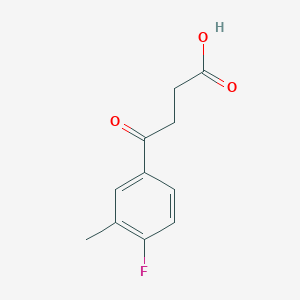

The physical and chemical properties of piperidine derivatives, such as log P values, can be estimated using HPLC analysis. These properties are crucial for understanding the pharmacokinetic behavior of the compounds. The introduction of halogenated substituents, including trifluoromethyl groups, can significantly alter these properties, affecting the compound's solubility, stability, and membrane permeability . The specific properties of "4-[2-(Trifluoromethyl)phenoxy]piperidine" would need to be determined experimentally, but its structural analogs provide insight into the potential effects of such substituents.

Applications De Recherche Scientifique

Radiolabeled Probes for σ Receptors : Halogenated 4-(phenoxymethyl)piperidines, including those with trifluoromethylphenoxy substitutions, show promise as radiolabeled probes for σ receptors. These compounds exhibit significant brain uptake and retention in organs with σ receptors, suggesting their potential in tomographic studies of σ receptors (Waterhouse et al., 1997).

Identification in Multidrug-Resistant Tuberculosis (MDR-TB) Medications : Trifluoromethylphenoxy piperidine compounds have been identified as related substances in medications for MDR-TB. These substances, including 4-{4-[4-(Tri-fluoromethoxy)-phenoxy]piperidin-1-yl}phenol, are characterized using advanced techniques like NMR and HRMS, providing insights into drug purity and composition (Jayachandra et al., 2018).

Stereoselective Synthesis of Piperidine Alkaloids : Research shows a highly diastereoselective synthesis method for trifluoro-substituted analogues of piperidine alkaloids, which could have implications for synthesizing new pharmaceutical compounds (Bariau et al., 2006).

Glycine Transporter Type-2 Inhibitors : Phenoxymethylbenzamide derivatives, including those with trifluoromethyl phenoxy modifications, have been identified as novel inhibitors of glycine transporter type-2 (GlyT-2). This finding has potential implications in treating neuropathic pain (Takahashi et al., 2014).

Fibrates with Piperidine Moiety : New fibrates containing piperidine structures, including trifluoromethyl substitutions, have been synthesized. These compounds demonstrate significant activities in decreasing triglycerides, cholesterol, and blood sugar, indicating their potential as therapeutic agents (Komoto et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

4-[2-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZJEIRMMYDAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407571 | |

| Record name | 4-[2-(trifluoromethyl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Trifluoromethyl)phenoxy]piperidine | |

CAS RN |

824390-04-7 | |

| Record name | 4-[2-(trifluoromethyl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)